An In-depth Technical Guide to Methyl 2-(1H-pyrrol-1-yl)benzoate (CAS: 10333-67-2)
An In-depth Technical Guide to Methyl 2-(1H-pyrrol-1-yl)benzoate (CAS: 10333-67-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-(1H-pyrrol-1-yl)benzoate, with the CAS number 10333-67-2, is a chemical compound featuring a pyrrole ring linked to a methyl benzoate structure. While extensive research on the specific biological activities of this core molecule is not widely published, its structural motifs are present in various derivatives that have demonstrated significant pharmacological potential. This guide provides a comprehensive overview of the known properties of methyl 2-(1H-pyrrol-1-yl)benzoate, its synthesis, and explores the documented biological activities of its close derivatives, offering insights into its potential applications in drug discovery and development.
Chemical and Physical Properties
Methyl 2-(1H-pyrrol-1-yl)benzoate is an organic compound with the molecular formula C₁₂H₁₁NO₂ and a molecular weight of 201.22 g/mol .[1][2] The table below summarizes its key physicochemical properties.
| Property | Value | Reference(s) |
| CAS Number | 10333-67-2 | [1][2] |
| Molecular Formula | C₁₂H₁₁NO₂ | [2][3] |
| Molecular Weight | 201.22 g/mol | [2] |
| Boiling Point | 90 °C at 2 mmHg | [4] |
| IUPAC Name | methyl 2-(1H-pyrrol-1-yl)benzoate | [2] |
| Synonyms | Methyl 2-pyrrol-1-ylbenzoate, 1-(2-Methoxycarbonylphenyl)pyrrole | [2] |
| Purity | Typically available at ≥97% |
Synthesis and Characterization
The synthesis of methyl 2-(1H-pyrrol-1-yl)benzoate has been reported in the chemical literature. A common synthetic route involves the condensation of a suitable aniline derivative with a 1,4-dicarbonyl compound, a reaction known as the Paal-Knorr pyrrole synthesis.
Experimental Protocol: Synthesis of Methyl 2-(1H-pyrrol-1-yl)benzoate
A plausible synthetic route, based on established chemical principles, is outlined below.
Materials:
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Methyl anthranilate
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2,5-Dimethoxytetrahydrofuran
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Glacial acetic acid
Procedure:
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A mixture of methyl anthranilate and an equimolar amount of 2,5-dimethoxytetrahydrofuran is prepared in glacial acetic acid.
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The reaction mixture is heated under reflux for a specified period, typically monitored by thin-layer chromatography (TLC) to track the consumption of the starting materials.
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Upon completion of the reaction, the mixture is cooled to room temperature.
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The solvent is removed under reduced pressure.
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The resulting crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure methyl 2-(1H-pyrrol-1-yl)benzoate.
Characterization:
The structure and purity of the synthesized compound would be confirmed using standard analytical techniques, including:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to elucidate the chemical structure.
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Mass Spectrometry (MS): To confirm the molecular weight.
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Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Caption: Synthetic workflow for methyl 2-(1H-pyrrol-1-yl)benzoate.
Biological Activity and Therapeutic Potential (Based on Derivatives)
While direct biological studies on methyl 2-(1H-pyrrol-1-yl)benzoate are limited in publicly available literature, research on its derivatives highlights the potential of this chemical scaffold in medicinal chemistry.
Antitubercular and Antibacterial Potential
A study on 2-hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate derivatives has demonstrated their potential as inhibitors of dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein reductase (ENR), two crucial enzymes in Mycobacterium tuberculosis.[1][5] This suggests that the methyl 2-(1H-pyrrol-1-yl)benzoate core could serve as a valuable starting point for the development of novel antitubercular and antibacterial agents.
Table 1: Biological Activity of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate Derivatives [5]
| Compound Derivative | Target Organism/Enzyme | Activity (MIC/IC₅₀) |
| 5b | M. tuberculosis H37Rv | MIC: 0.8 µg/mL |
| 6d | M. tuberculosis H37Rv | MIC: 0.8 µg/mL |
| Various Derivatives | InhA (ENR) | IC₅₀: 9 to 51% inhibition at 50µM |
| Various Derivatives | MtDHFR | IC₅₀: 23 to 153 µM |
Antitumor Potential
Structurally related compounds, such as a (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate ester derivative, have shown anti-tumoral effects on head and neck squamous cell carcinoma cell lines.[6] This compound was found to inhibit cell replication, block the cell cycle in the G2/M phase, and induce apoptosis.[6] These findings suggest that the pyrrole moiety, as present in methyl 2-(1H-pyrrol-1-yl)benzoate, is a key pharmacophore that could be exploited for the development of anticancer agents.
Experimental Protocols for Biological Evaluation (Hypothetical)
Based on the activities of its derivatives, the following experimental protocols could be employed to assess the biological potential of methyl 2-(1H-pyrrol-1-yl)benzoate.
In Vitro Cytotoxicity Assay
This protocol is designed to evaluate the cytotoxic effects of the compound on human cell lines.
Materials:
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Human cell lines (e.g., HEK293, colon, or neuronal cells)[7]
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Cell culture medium and supplements
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Methyl 2-(1H-pyrrol-1-yl)benzoate
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WST-1 or MTT reagent
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96-well plates
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Incubator (37 °C, 5% CO₂)
Procedure:
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Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
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Prepare a stock solution of methyl 2-(1H-pyrrol-1-yl)benzoate in a suitable solvent (e.g., DMSO).
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Prepare serial dilutions of the compound in the cell culture medium to achieve the desired final concentrations.
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Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a negative control (medium only).
-
Incubate the plates for 24-48 hours.
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Add the WST-1 or MTT reagent to each well and incubate for the recommended time.
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Measure the absorbance at the appropriate wavelength using a microplate reader.
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Calculate cell viability as a percentage of the control and determine the IC₅₀ value.
Caption: Workflow for in vitro cytotoxicity testing.
Future Directions
The available literature suggests that methyl 2-(1H-pyrrol-1-yl)benzoate is a promising scaffold for medicinal chemistry. Future research should focus on:
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Direct Biological Screening: Evaluating the core compound for a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.
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Lead Optimization: Synthesizing and testing a library of derivatives to establish structure-activity relationships (SAR) and identify more potent and selective compounds.
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Mechanism of Action Studies: Investigating the molecular targets and signaling pathways through which the active derivatives exert their biological effects.
Conclusion
Methyl 2-(1H-pyrrol-1-yl)benzoate is a readily synthesizable compound whose core structure is found in molecules with demonstrated antitubercular and antitumor activities. While direct biological data on this specific compound is scarce, the evidence from its derivatives strongly supports its potential as a valuable building block in the design and development of new therapeutic agents. Further investigation into the biological properties of this compound and its analogues is warranted to fully explore its therapeutic potential.
References
- 1. Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yb) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors with antitubercular, antibacterial and cytotoxic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methyl 2-(1H-pyrrol-1-yl)benzoate | C12H11NO2 | CID 2776733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. METHYL 2-(1H-PYRROL-1-YL)BENZOATE, CasNo.10333-67-2 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yb) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors with antitubercular, antibacterial and cytotoxic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Evaluating cytotoxicity of methyl benzoate in vitro - PMC [pmc.ncbi.nlm.nih.gov]
